REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]2[CH2:7][CH2:8][N:9]([C:11]([O:13][CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)=[O:12])[CH2:10][C:5]2=[N:4][CH:3]=1.C1C(=O)N([I:28])C(=O)C1.S([O-])([O-])(=O)=S.[Na+].[Na+]>ClCCCl>[CH2:14]([O:13][C:11]([N:9]1[CH2:8][CH2:7][N:6]2[C:2]([CH3:1])=[C:3]([I:28])[N:4]=[C:5]2[CH2:10]1)=[O:12])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:2.3.4|
|
Name
|
benzyl 3-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
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Quantity
|
1.085 g
|
Type
|
reactant
|
Smiles
|
CC1=CN=C2N1CCN(C2)C(=O)OCC2=CC=CC=C2
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Name
|
|
Quantity
|
4.5 g
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Type
|
reactant
|
Smiles
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C1CC(=O)N(C1=O)I
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the reaction was heated
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Type
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TEMPERATURE
|
Details
|
at reflux for one hour
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Duration
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1 h
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Type
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CUSTOM
|
Details
|
The layers were separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was re-extracted with 1,2-dichloroethane (40 ml)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with water (100 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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EXTRACTION
|
Details
|
Product was extracted from the residue by trituration with 3×50 ml portions of ether
|
Type
|
FILTRATION
|
Details
|
The extract was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)N1CC=2N(CC1)C(=C(N2)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.42 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |